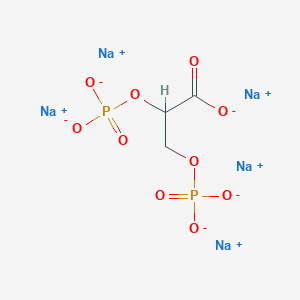
2,3-Diphospho-Glyceric Acid Pentasodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphospho-Glyceric Acid Pentasodium is a metabolite of glycolysis found within human erythrocytes. It is produced by the enzyme 2,3-diphosphoglycerate mutase as an alternative to the glycolytic pathway. This compound plays a crucial role in regulating hemoglobin’s oxygen-binding affinity by binding to hemoglobin and reducing its oxygenation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphospho-Glyceric Acid Pentasodium involves the phosphorylation of glyceric acid. The reaction typically requires phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions to ensure the formation of the diphosphate ester. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diphospho-Glyceric Acid Pentasodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the diphosphate groups to monophosphate or free hydroxyl groups.
Substitution: The diphosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific pH conditions to proceed efficiently.
Major Products: The major products formed from these reactions include various phosphoric acid derivatives, monophosphate esters, and substituted glyceric acid compounds .
Applications De Recherche Scientifique
2,3-Diphospho-Glyceric Acid Pentasodium has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the analysis of blood cell glycolytic cycle metabolites.
Biology: The compound is crucial in studying erythrocyte metabolism and hemoglobin function.
Medicine: It is used in research related to blood disorders and oxygen transport mechanisms.
Industry: The compound finds applications in the production of biochemical reagents and diagnostic kits.
Mécanisme D'action
2,3-Diphospho-Glyceric Acid Pentasodium exerts its effects by binding to hemoglobin and reducing its affinity for oxygen. This binding stabilizes the deoxygenated form of hemoglobin, facilitating the release of oxygen at tissue sites. The compound acts as an allosteric regulator, influencing the oxygen-binding capacity of hemoglobin and thus playing a vital role in oxygen transport and delivery .
Comparaison Avec Des Composés Similaires
3-Phosphoglyceric Acid: Another glycolytic intermediate but with a single phosphate group.
2-Phosphoglyceric Acid: Similar structure but with a phosphate group at the second carbon position.
Glyceraldehyde-3-Phosphate: A key intermediate in glycolysis with a different functional group arrangement.
Uniqueness: 2,3-Diphospho-Glyceric Acid Pentasodium is unique due to its dual phosphate groups, which significantly impact its interaction with hemoglobin and its role in oxygen transport. This dual phosphorylation distinguishes it from other glycolytic intermediates and enhances its regulatory functions in erythrocytes .
Propriétés
IUPAC Name |
pentasodium;2,3-diphosphonatooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMRMXBVAUXKZ-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












